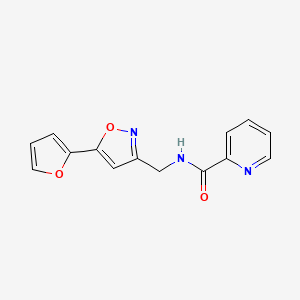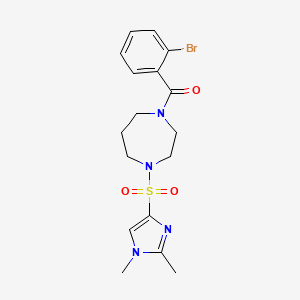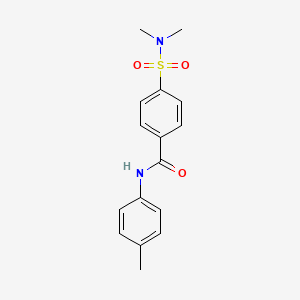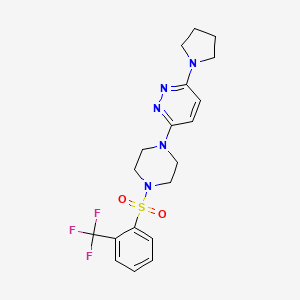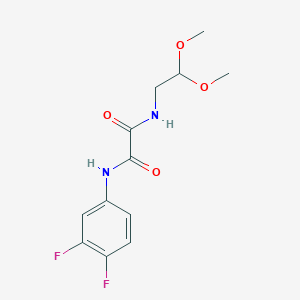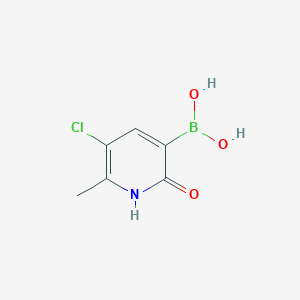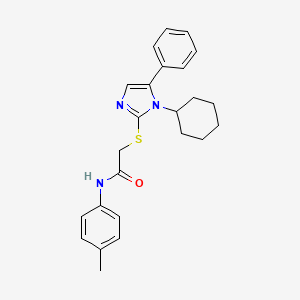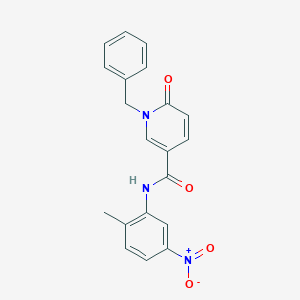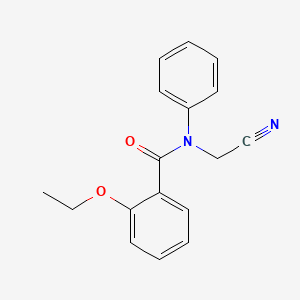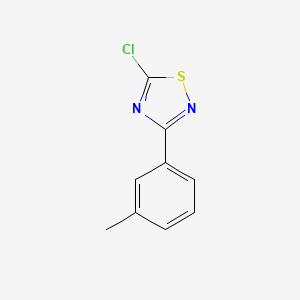![molecular formula C14H15F2NO4 B2560108 2-[(2,4-二氟苯胺)亚甲基]丙二酸二乙酯 CAS No. 101830-90-4](/img/structure/B2560108.png)
2-[(2,4-二氟苯胺)亚甲基]丙二酸二乙酯
描述
Diethyl 2-[(2,4-difluoroanilino)methylene]malonate is a chemical compound with the molecular formula C14H15F2NO4 . It has an average mass of 299.270 Da and a monoisotopic mass of 299.096924 Da .
Molecular Structure Analysis
The molecular structure of Diethyl 2-[(2,4-difluoroanilino)methylene]malonate consists of 14 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . For a detailed molecular structure, it is recommended to refer to a chemical database or a chemist.
科学研究应用
介电和电子滤波器
D23DYM单晶体已通过标准缓慢蒸发法成功生长。这些晶体表现出介电特性,使其适用于电子滤波器。 晶格单元参数证实了三斜晶系,空间群为Pī .
热性能
热学研究表明,D23DYM在107至153 °C和153至800 °C之间存在两次显著的重量损失。 了解其热行为对于实际应用至关重要 .
光学性质
D23DYM的负光电导性质值得注意。 此外,据报道对介电常数和介电损耗进行了精确测量 .
机械性能
D23DYM表现出反向压痕尺寸效应(RISE),其硬度曲线随载荷增加而增加。 加工硬化系数“n”约为2.936 .
生物医学应用
分子对接研究表明,D23DYM可能具有抗糖尿病和抗癌药物的潜力。 其苯并呋喃组分有助于这些特性,使其成为进一步进行体内动物分析的令人兴奋的候选者 .
非线性光学材料
在光子学领域,像D23DYM这样的有机材料由于其明显的电光效应而起着至关重要的作用。 研究D23DYM作为高频转换材料很有希望 .
属性
IUPAC Name |
diethyl 2-[(2,4-difluoroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPNJCJOCQTWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)
